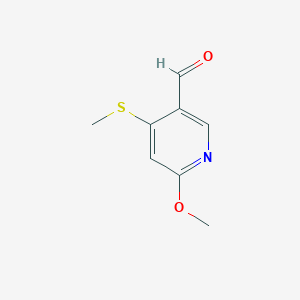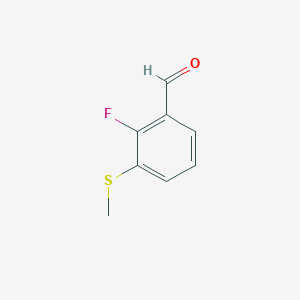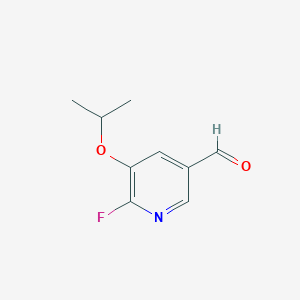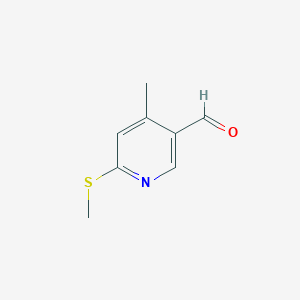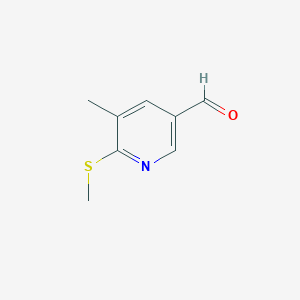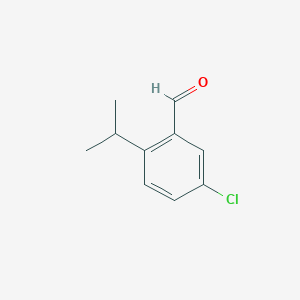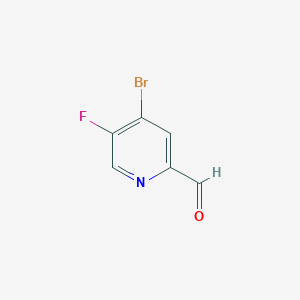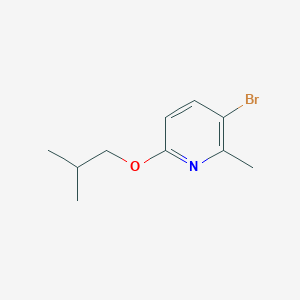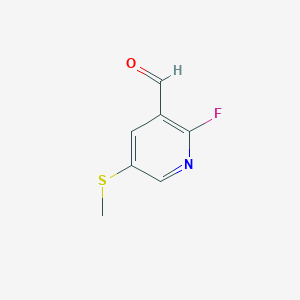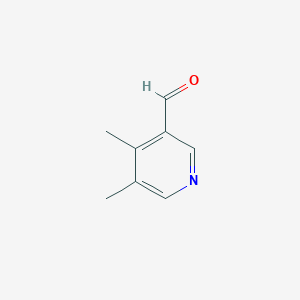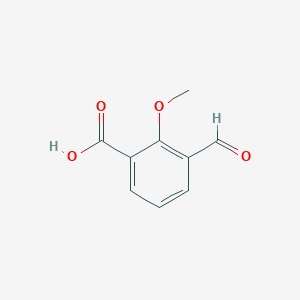
3-Bromo-5-chloro-2-isopropoxypyridine
Overview
Description
3-Bromo-5-chloro-2-isopropoxypyridine is a chemical compound with the molecular formula C8H9BrClNO . It has a molecular weight of 250.52 . The compound is typically stored at room temperature in an inert atmosphere . It is available in various physical forms, ranging from colorless to yellow liquid or semi-solid or solid or lump .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9BrClNO/c1-5(2)12-8-7(9)3-6(10)4-11-8/h3-5H,1-2H3 . This code provides a specific representation of the molecule’s structure.It is typically stored at room temperature in an inert atmosphere . The physical form can vary from colorless to yellow liquid or semi-solid or solid or lump .
Scientific Research Applications
Halogen Atom Migration in Halogeno-derivatives
3-Bromo-5-chloro-2-isopropoxypyridine and its derivatives have been studied for the migration of halogen atoms during chemical reactions. Hertog and Schogt (2010) investigated the reactivity and migration of halogen atoms in such derivatives. They found that under certain conditions, halogen atoms can migrate from one position to another within the molecule, indicating a dynamic behavior of these atoms in the presence of other chemical agents. This knowledge is crucial for understanding and predicting the outcomes of chemical reactions involving these compounds (H. J. Hertog & J. C. Schogt, 2010).
Synthesis of Pentasubstituted Pyridines
In the field of medicinal chemistry, this compound serves as a valuable intermediate. Wu et al. (2022) detailed the synthesis of unique halopyridine isomers using halogen dance reactions. These isomers are considered essential building blocks in medicinal chemistry, highlighting the compound's significance in synthesizing more complex molecules with potential pharmaceutical applications (Yong-Jin Wu et al., 2022).
Chemoselective Amination
The chemoselective functionalization of halopyridines, including this compound, is another notable application. Stroup et al. (2007) conducted studies on the chemoselective amination of such compounds. Their work is crucial for synthesizing compounds with specific functional groups, making them valuable in creating targeted molecules for chemical, pharmaceutical, and material science applications (Bryan W. Stroup et al., 2007).
Photodynamic Therapy
Lastly, the compound and its derivatives show potential in biological and medical fields. Zhang et al. (2016) demonstrated that certain Ru(II) complexes containing halopyridine ligands can generate hydroxyl radicals and effectively cleave DNA upon light irradiation. This finding suggests potential applications in photodynamic therapy, a treatment method that uses light-activated drugs to destroy cancer cells (Yangyang Zhang et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary statements include P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), and P332+P313 (If skin irritation occurs: Get medical advice/attention) .
Mechanism of Action
Target of Action
Similar compounds such as 5-bromo-2-isopropylpyridine have been used to prepare histamine receptor modulators . These modulators are used for treating cognitive and psychotic disorders .
Biochemical Pathways
Given its potential role as a histamine receptor modulator , it may influence pathways related to neurotransmission, inflammation, and immune response.
Result of Action
If it acts as a histamine receptor modulator, it could potentially influence neuronal activity, inflammatory responses, and immune function .
Action Environment
The action, efficacy, and stability of 3-Bromo-5-chloro-2-isopropoxypyridine can be influenced by various environmental factors. These may include the pH of the environment, temperature, presence of other molecules, and specific conditions within the body
properties
IUPAC Name |
3-bromo-5-chloro-2-propan-2-yloxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClNO/c1-5(2)12-8-7(9)3-6(10)4-11-8/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZECCSHCCWKPQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





